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molecular formula C12H18O2 B1581072 2-tert-Butyl-1,4-dimethoxybenzene CAS No. 21112-37-8

2-tert-Butyl-1,4-dimethoxybenzene

Cat. No. B1581072
M. Wt: 194.27 g/mol
InChI Key: ALVJDUNBMKMTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646153

Procedure details

A stirred solution of 3.00 g (15.5 mmol) of 1,4-dimethoxy-2-t-butyl-benzene (obtained by methylation of t-butyl hydroqulnone with sodium hydride and methyl iodide in tetrahydrofuran) and 2.52 g (21.7 mmol) of tetramethylethylenediamine in 50 mL of anhydrous ether under nitrogen is cooled to 0° C. and 8.66 mL (21.7 mmol) of n-butyllithium (2.5M in hexane) is added over a 5 minute period. The mixture is warmed to 22° C., stirred for 18 hours and then cooled back to 0° C. The reaction is quenched with 7.86 g (30.9 mmol) of iodine in 30 mL of tetrahydrofuran and partitioned between ethyl acetate (200 mL) and 10% NaHSO3 (300 mL). The organic layer is washed with water (50 mL), brine (50 mL), dried (MgSO4) and evaporated to give a brown, partially crystalline oil which is chromatographed on silica gel (eluting with 98:2 hexane/ethyl acetate) to give crude product which is recrystallized from hexane to obtain 2,5-dimethoxy-4-t-butylphenyl iodide m p 80.5°-82.5° C.)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.66 mL
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11]([CH3:14])([CH3:13])[CH3:12].CN(C)CCN(C)C.C([Li])CCC.[I:28]I>CCOCC.O1CCCC1>[CH3:10][O:9][C:6]1[CH:5]=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:3]([O:2][CH3:1])=[CH:8][C:7]=1[I:28]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C(C)(C)C
Name
Quantity
2.52 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8.66 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
7.86 g
Type
reactant
Smiles
II
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 0° C
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (200 mL) and 10% NaHSO3 (300 mL)
WASH
Type
WASH
Details
The organic layer is washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown, partially crystalline oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (eluting with 98:2 hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)C(C)(C)C)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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